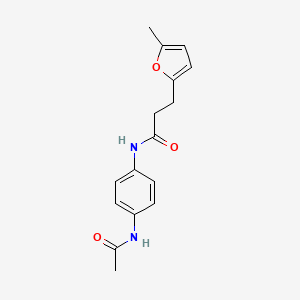

N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-3-8-15(21-11)9-10-16(20)18-14-6-4-13(5-7-14)17-12(2)19/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTWDAVCIVLYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

Formation of the Methylfuran Intermediate: This step involves the synthesis of 5-methylfuran-2-carboxylic acid.

Coupling Reaction: The final step involves the coupling of the acetamidophenyl intermediate with the methylfuran intermediate under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the acetamide group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Amine derivatives of the acetamide group.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and infections.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets in biological systems. The acetamidophenyl group may interact with enzymes or receptors, while the furan ring may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (Compound 30a)

- Structure : Features a propanamide core but substitutes the methylfuran with a 4-hydroxyphenyl group and incorporates a sulfamoyl-tert-butyl moiety on the phenyl ring .

- The 4-hydroxyphenyl group introduces hydrogen-bonding capacity, which may influence receptor binding (e.g., carbonic anhydrase inhibition).

- Biological Activity : Reported as a carbonic anhydrase inhibitor, suggesting a divergent therapeutic niche compared to the furan-containing target compound .

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

- Structure : Combines a triazole-sulfanyl core with furan and acetamide groups .

- Key Differences: The triazole ring introduces nitrogen-rich heterocyclic rigidity, which may enhance metabolic stability compared to the flexible propanamide linker in the target compound.

- Biological Activity : Demonstrates anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting anti-inflammatory applications. The absence of a triazole ring in the target compound may limit similar efficacy .

3-(Hetero)arylpropargyl Amides (e.g., 5a and 5b)

- Structure : Propargyl amides with aryl/heteroaryl substituents, such as 4-methoxyphenyl or phenyl groups .

- Key Differences :

- The propargyl (alkyne) group enables click chemistry applications, contrasting with the methylfuran’s role in π-π stacking or hydrophobic interactions.

- Methoxy/phenyl substituents modulate electronic effects, altering binding affinity in enzyme inhibition assays.

- Relevance : These compounds serve as intermediates in chemoenzymatic syntheses, highlighting divergent synthetic utility compared to the target compound .

Structural and Functional Analysis Table

Research Implications and Limitations

Biological Activity

N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, this compound, which indicates the presence of both an acetamidophenyl group and a methylfuran moiety. The chemical formula is , and its molecular structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The acetamidophenyl group may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, possibly through disruption of cell membrane integrity.

- Modulation of Signaling Pathways : The furan ring may participate in redox reactions, influencing signaling pathways associated with oxidative stress.

Antimicrobial Properties

Recent studies have reported the antimicrobial efficacy of this compound against a range of bacteria and fungi. For instance:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Fungal Strains Tested : Candida albicans

- Minimum Inhibitory Concentration (MIC) : Values ranged from 50 to 100 µg/mL depending on the strain.

Anti-inflammatory Effects

In vivo experiments have demonstrated that this compound can significantly reduce inflammation in animal models. Key findings include:

- Model Used : Carrageenan-induced paw edema in rats

- Dosage : 10 mg/kg body weight

- Results : A reduction in edema by approximately 40% compared to control groups.

Case Studies

-

Study on Antitumor Activity

- A systematic investigation was conducted to assess the antitumor potential of this compound using human cancer cell lines.

- Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer)

- Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values around 20 µM for HeLa cells.

-

Research on Mechanistic Pathways

- A study utilized molecular docking simulations to explore the binding affinity of the compound with target proteins involved in cancer progression.

- Targets Identified : Cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs).

- : High binding affinity suggests potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| N-(4-acetamidophenyl)-3-(2-furyl)propanamide | Unsubstituted furan ring | Lower antimicrobial activity |

| N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide | Ethyl group instead of methyl | Reduced anti-inflammatory effects |

Q & A

Q. What are the standard synthetic routes for N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions. A common approach involves:

- Amide coupling : Reacting 4-acetamidophenol with 3-(5-methylfuran-2-yl)propanoyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters include temperature control (0–5°C during coupling to minimize side reactions) and pH monitoring to ensure optimal nucleophilic attack by the amine group .

Q. What analytical techniques are recommended for structural validation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the presence of the acetamidophenyl group (δ 2.1 ppm for CH3 in acetamide) and furan protons (δ 6.2–6.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% required for pharmacological studies) .

- Mass Spectrometry (HRMS) : To verify the molecular ion peak ([M+H]+ at m/z 316.14) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. negligible effects) may arise from:

- Structural analogs : Compare with derivatives like N-(4-methoxyphenyl)-3-(5-nitrophenylfuran)propanamide, where nitro groups enhance target affinity .

- Assay conditions : Standardize cell-based assays (e.g., COX-2 inhibition in RAW 264.7 macrophages) using identical IC50 protocols and controls .

- Metabolic stability : Use liver microsome assays to identify rapid degradation pathways that may mask activity in vivo .

Q. What strategies are effective for improving target selectivity in pharmacological studies?

- Molecular docking : Screen against crystallographic structures of off-target receptors (e.g., CB2 vs. CB1 cannabinoid receptors) to identify steric clashes or unfavorable interactions .

- Isosteric replacements : Replace the 5-methylfuran with thiophene to modulate electron density and reduce off-target binding .

- Pharmacokinetic profiling : Measure plasma protein binding (%PPB) and blood-brain barrier penetration using in vitro models .

Q. How can the chemical reactivity of this compound be leveraged for derivatization?

Key reactive sites include:

- Amide group : React with Grignard reagents (e.g., MeMgBr) to form tertiary amides for enhanced lipophilicity .

- Furan ring : Perform electrophilic aromatic substitution (e.g., nitration with HNO3/H2SO4) to introduce nitro groups for redox-active derivatives .

- Acetamide moiety : Hydrolyze with HCl/EtOH to generate a free amine for conjugation with fluorescent probes (e.g., FITC) .

Methodological Considerations

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

- COX-2 inhibition assay : Use purified human COX-2 enzyme with arachidonic acid substrate; monitor prostaglandin E2 (PGE2) via ELISA .

- NF-κB luciferase reporter assay : Transfect HEK293T cells with NF-κB-responsive luciferase constructs; measure luminescence after LPS stimulation .

- Cytokine profiling : Quantify TNF-α and IL-6 levels in THP-1 macrophages using multiplex bead-based assays .

Q. How should researchers design stability studies under physiological conditions?

- pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C; analyze degradation products via LC-MS .

- Photostability : Expose to UV light (300–400 nm) for 24 hours; monitor furan ring oxidation (e.g., formation of γ-ketoamide byproducts) .

Comparative Analysis of Structural Analogs

| Compound Name | Key Structural Differences | Reported Activity |

|---|---|---|

| N-(4-Methoxyphenyl)-3-(5-nitrophenylfuran)propanamide | Nitro group instead of methylfuran | Enhanced COX-2 inhibition (IC50 = 0.8 μM) |

| N-(4-Chlorophenyl)-3-(5-methylfuran)propanamide | Chlorine substitution on phenyl | Moderate analgesic activity (ED50 = 25 mg/kg) |

| N-(4-Acetamidophenyl)-3-(thiophen-2-yl)propanamide | Thiophene replaces furan | Improved metabolic stability (t1/2 = 4.2 h) |

Key Citations

- Synthesis and characterization:

- Pharmacological evaluation:

- Reactivity and derivatization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.